Tos-PEG3-t-butyl ester
Overview
Description
Tos-PEG3-t-butyl ester is a polyethylene glycol derivative containing a t-butyl ester and a tosyl group. The polyethylene glycol spacer increases the aqueous solubility of the resulting compound. The t-butyl protected carboxyl group can be deprotected under acidic conditions to form free acid, which can undergo conjugation with terminal amino groups of biomolecules through amide coupling reactions. The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Mechanism of Action
Target of Action
Tos-PEG3-t-butyl ester is a PEG derivative containing a t-butyl ester and a tosyl group It is known that the compound is used in the synthesis of a series of protacs , which are designed to target specific proteins for degradation .
Mode of Action
The compound interacts with its targets through a process known as Proteolysis Targeting Chimera (PROTAC). The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions . This allows the compound to bind to its target protein and an E3 ligase simultaneously, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
Given its role in protacs, it can be inferred that the compound plays a role in the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific target protein being degraded. By inducing the degradation of target proteins, the compound could potentially alter various cellular processes, including signal transduction, gene expression, and cell cycle progression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the deprotection of the t-butyl protected carboxyl group . Additionally, factors such as temperature and the presence of other biomolecules could potentially influence the compound’s interaction with its targets and its overall stability .
Biochemical Analysis
Biochemical Properties
Tos-PEG3-t-butyl ester plays a significant role in biochemical reactions. The tosyl group is a very good leaving group for nucleophilic substitution reactions . This property allows it to interact with various enzymes, proteins, and other biomolecules in a biochemical context .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The tosyl group is a very good leaving group for nucleophilic substitution reactions . This property allows it to bind to biomolecules, potentially influencing enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tos-PEG3-t-butyl ester involves the reaction of polyethylene glycol with tosyl chloride and t-butyl alcohol. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The t-butyl ester is formed by the esterification of the carboxyl group with t-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tos-PEG3-t-butyl ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a good leaving group and can be readily replaced by nucleophiles such as thiol groups.
Deprotection: The t-butyl ester can be deprotected under acidic conditions to form the free carboxylic acid
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiol-containing compounds, and the reaction typically occurs in the presence of a base such as triethylamine.
Deprotection: Acidic conditions, such as the use of trifluoroacetic acid, are commonly used to remove the t-butyl protecting group
Major Products Formed
Nucleophilic Substitution: The major products are the substituted polyethylene glycol derivatives.
Deprotection: The major product is the free carboxylic acid form of the polyethylene glycol derivative
Scientific Research Applications
Tos-PEG3-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the formulation of various industrial products, including coatings, adhesives, and lubricants .
Comparison with Similar Compounds
Similar Compounds
- Tos-PEG2-t-butyl ester
- Tos-PEG4-t-butyl ester
- Tos-PEG5-t-butyl ester
Uniqueness
Tos-PEG3-t-butyl ester is unique due to its specific polyethylene glycol spacer length, which provides an optimal balance between solubility and reactivity. The presence of both the t-butyl ester and tosyl group allows for versatile chemical modifications, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O7S/c1-15-5-7-16(8-6-15)26(20,21)24-14-13-23-12-11-22-10-9-17(19)25-18(2,3)4/h5-8H,9-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHTXRBMNTZSMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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